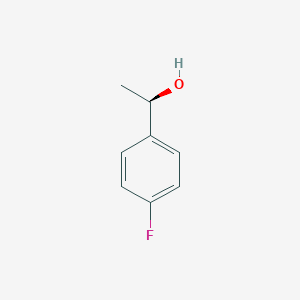
(R)-1-(4-氟苯基)乙醇
概述
描述
®-1-(4-Fluorophenyl)ethanol is a chiral alcohol with the chemical formula C8H9FO It is characterized by the presence of a fluorine atom on the para position of the phenyl ring and a hydroxyl group attached to the chiral carbon
科学研究应用
®-1-(4-Fluorophenyl)ethanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and fragrances.
准备方法
Synthetic Routes and Reaction Conditions
®-1-(4-Fluorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of ®-1-(4-Fluorophenyl)ethanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperatures to ensure the desired stereochemistry is maintained.
Industrial Production Methods
In industrial settings, the production of ®-1-(4-Fluorophenyl)ethanol may involve continuous flow processes to enhance efficiency and yield. Enzymatic reduction using alcohol dehydrogenases (ADH) has also been explored for its selectivity and environmentally friendly nature. This method involves the use of cofactors such as NADH or NADPH to facilitate the reduction process.
化学反应分析
Types of Reactions
®-1-(4-Fluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to ®-1-(4-Fluorophenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction can yield ®-1-(4-Fluorophenyl)ethane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in THF.
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in DCM.
Major Products Formed
Oxidation: ®-1-(4-Fluorophenyl)ethanone.
Reduction: ®-1-(4-Fluorophenyl)ethane.
Substitution: Various substituted derivatives depending on the reagent used.
作用机制
The mechanism by which ®-1-(4-Fluorophenyl)ethanol exerts its effects depends on its application. In biochemical assays, it may act as a ligand binding to specific receptors or enzymes, influencing their activity. The presence of the fluorine atom can enhance its binding affinity and selectivity towards certain molecular targets, making it a valuable tool in drug discovery and development.
相似化合物的比较
Similar Compounds
(S)-1-(4-Fluorophenyl)ethanol: The enantiomer of ®-1-(4-Fluorophenyl)ethanol, differing in the spatial arrangement of atoms around the chiral center.
1-(4-Fluorophenyl)ethanone: The oxidized form of ®-1-(4-Fluorophenyl)ethanol.
4-Fluorophenol: A related compound with a hydroxyl group directly attached to the phenyl ring.
Uniqueness
®-1-(4-Fluorophenyl)ethanol is unique due to its chiral nature and the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The specific stereochemistry of the compound can lead to different interactions with biological targets compared to its enantiomer or other related compounds.
This detailed article provides a comprehensive overview of ®-1-(4-Fluorophenyl)ethanol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
(1R)-1-(4-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDSORRYQPTKSV-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357381 | |
| Record name | (R)-1-(4-Fluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101219-68-5 | |
| Record name | (R)-1-(4-Fluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-4-Fluoro-α-methylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
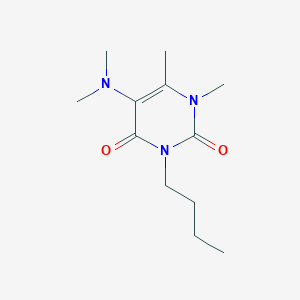

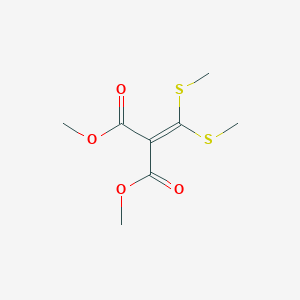
![(4E)-1-[2-(1,3-dioxolan-2-yl)ethyl]-4-[(E)-3-[1-[2-(1,3-dioxolan-2-yl)ethyl]quinolin-1-ium-4-yl]prop-2-enylidene]quinoline;bromide](/img/structure/B9247.png)
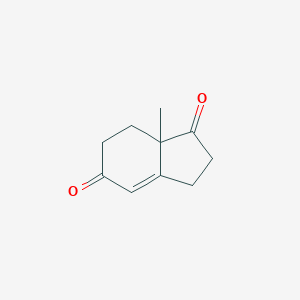
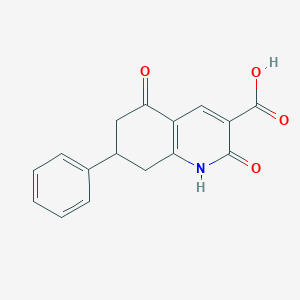
![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-3,1'-cyclopentane]-2-ol](/img/structure/B9250.png)

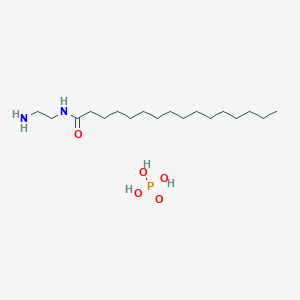
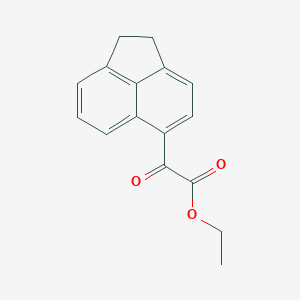
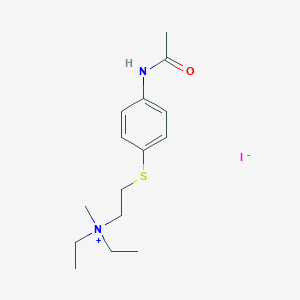
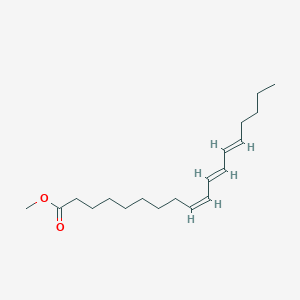
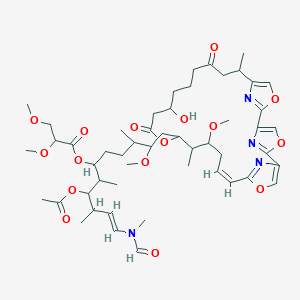
![2-[2-(2,5-Dimethyl-1,3-benzodioxol-2-yl)ethoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B9262.png)
